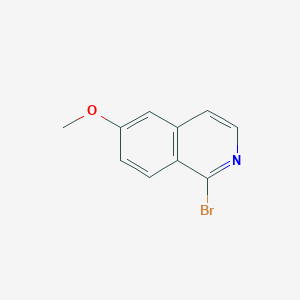

1-Bromo-6-methoxyisoquinoline

Description

Significance of Halogenated Methoxyisoquinoline Scaffolds in Organic Synthesis

Halogenated methoxyisoquinoline scaffolds are of considerable interest to organic chemists for several key reasons. The presence of a halogen atom, such as bromine, provides a reactive handle for a wide array of synthetic transformations. Most notably, it serves as a key functional group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the isoquinoline (B145761) core.

The methoxy (B1213986) group, on the other hand, influences the electronic properties of the aromatic system and can direct the regioselectivity of certain reactions. Its electron-donating nature can activate the ring towards electrophilic substitution and can also play a role in the binding of the final molecule to biological targets. The combination of a halogen and a methoxy group on the isoquinoline framework thus creates a bifunctional building block with tunable reactivity and properties.

Strategic Importance of 1-Bromo-6-methoxyisoquinoline as a Versatile Synthetic Intermediate

The specific placement of the bromo and methoxy groups in this compound imparts a unique strategic advantage in multi-step syntheses. The bromine atom at the 1-position is particularly susceptible to nucleophilic substitution and is well-positioned for various cross-coupling reactions. This allows for the facile introduction of a wide range of functional groups at this position, which is often a key site for modulating the biological activity of isoquinoline-based compounds.

Research on related compounds, such as 6-bromo-1-chloroisoquinoline, has demonstrated the utility of a halogen at the 1-position for the synthesis of more complex heterocyclic systems. chemicalbook.com Similarly, studies on various brominated isoquinolones have highlighted the importance of the bromo group in enabling nickel-catalyzed cross-coupling reactions to introduce sp3- and sp2-functionalized groups. acs.org

Historical Context and Evolution of Isoquinoline Functionalization Research

The functionalization of the isoquinoline ring system has been a subject of intense research for over a century, driven by the desire to synthesize naturally occurring alkaloids and to develop novel therapeutic agents. Early methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, provided access to the core isoquinoline structure but often lacked the ability to introduce specific functional groups with high regioselectivity.

The advent of modern synthetic methodologies, particularly transition-metal catalysis, has revolutionized the field. The development of palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, provided chemists with powerful and versatile tools to selectively functionalize halogenated aromatic compounds, including isoquinolines. This has led to a significant expansion in the diversity of accessible isoquinoline derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-6-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEUKMWYVZMNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306951 | |

| Record name | 1-Bromo-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-83-6 | |

| Record name | 1-Bromo-6-methoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 6 Methoxyisoquinoline and Its Precursors

Classical and Contemporary Approaches to Isoquinoline (B145761) Ring System Construction

The formation of the isoquinoline nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this important scaffold.

Pomeranz-Fritsch Cyclization and its Adaptations

The Pomeranz–Fritsch reaction, a well-established method for isoquinoline synthesis, involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com This reaction proceeds through the condensation of a benzaldehyde (B42025) derivative with an aminoacetaldehyde dialkyl acetal (B89532), followed by ring closure in the presence of a strong acid, such as sulfuric acid. wikipedia.org

The general mechanism commences with the formation of a benzalaminoacetal from benzaldehyde and a 2,2-dialkoxyethylamine. Subsequent acid-promoted removal of an alcohol molecule, followed by cyclization and a second dehydration step, leads to the aromatic isoquinoline ring system. wikipedia.org Various Lewis acids, including trifluoroacetic anhydride (B1165640) and lanthanide triflates, have also been employed as catalysts. wikipedia.org The utility of the Pomeranz-Fritsch reaction lies in its ability to prepare a wide array of isoquinoline derivatives. thermofisher.com

For the synthesis of 1-bromo-6-methoxyisoquinoline, a potential precursor would be 2-bromo-4-methoxybenzaldehyde (B1338418). The reaction of this aldehyde with aminoacetaldehyde diethyl acetal would form the corresponding benzalaminoacetal, which upon acid-catalyzed cyclization, could theoretically yield the target molecule.

Bischler-Napieralski Reaction in Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. nrochemistry.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org The reaction is particularly effective for arenes bearing electron-donating groups. nrochemistry.com

The mechanism is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The resulting dihydroisoquinoline can then be aromatized to the isoquinoline.

In the context of this compound, a plausible precursor would be N-[2-(2-bromo-5-methoxyphenyl)ethyl]acetamide. However, the regioselectivity of the cyclization is a critical consideration. The cyclization of a β-phenylethylamide typically occurs at the position para to the activating group on the benzene (B151609) ring. For a precursor derived from 3-methoxyphenethylamine, this would likely lead to a 7-methoxyisoquinoline (B1361142) derivative. Achieving the desired 6-methoxy substitution pattern with a bromine at the 1-position via a standard Bischler-Napieralski approach would require a carefully substituted phenethylamine (B48288) precursor to direct the cyclization to the desired position.

Pictet-Spengler Reaction for Tetrahydroisoquinolines

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.gov This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. nih.gov The resulting tetrahydroisoquinoline must be oxidized to yield the fully aromatic isoquinoline ring system.

For the synthesis of this compound, one could envision a pathway starting from 2-bromo-5-methoxyphenethylamine. Condensation with formaldehyde (B43269) would lead to the corresponding tetrahydroisoquinoline. Subsequent oxidation would be required to form the isoquinoline core, followed by the introduction of the bromine at the 1-position, or a strategy where the bromine is already present on the precursor. A patent describes the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid from 3-bromophenylacetonitrile, indicating that brominated tetrahydroisoquinoline precursors are synthetically accessible. google.com

Regioselective Introduction of Bromine and Methoxy (B1213986) Functionalities

The precise placement of the bromo and methoxy groups on the isoquinoline scaffold is crucial. This can be achieved either by direct functionalization of a pre-formed isoquinoline ring or by using precursors that already contain these functionalities.

Direct Bromination Strategies on Methoxy-Substituted Isoquinolines

The direct bromination of 6-methoxyisoquinoline (B27300) presents a challenge in achieving regioselectivity at the C-1 position. Electrophilic aromatic substitution on the isoquinoline ring is influenced by the electron-donating methoxy group, which tends to direct substitution to the benzene ring portion of the molecule.

N-Bromosuccinimide (NBS) is a common reagent for electrophilic bromination of activated aromatic compounds. missouri.educommonorganicchemistry.com The reaction can be catalyzed by acids. researchgate.net However, direct bromination of 6-methoxyisoquinoline with NBS would likely result in substitution at positions 5 or 7 of the isoquinoline ring, ortho and para to the activating methoxy group. Achieving bromination at the C-1 position of the pyridine (B92270) ring is generally difficult via electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.

An alternative strategy involves the synthesis of 6-methoxyisoquinolin-1(2H)-one. This intermediate can be prepared from derivatives of 3-methoxyphenethylamine. rsc.org The isoquinolone can then be converted to a 1-halo derivative, for example, 1-chloro-6-methoxyisoquinoline, by treatment with a halogenating agent like phosphorus oxychloride. chemicalbook.com While direct conversion to the 1-bromo derivative from the isoquinolone is also a possibility, a subsequent halogen exchange reaction from the 1-chloro compound could also be envisioned to install the bromine atom at the desired position.

Cyclization Reactions with Brominated and Methoxy-Substituted Precursors

A more controlled approach involves the use of precursors that already incorporate the bromo and methoxy functionalities in the desired positions. This strategy circumvents the challenges of regioselective functionalization of the isoquinoline core.

As mentioned in the context of the Pomeranz-Fritsch reaction, 2-bromo-4-methoxybenzaldehyde is a commercially available starting material that contains the required substitution pattern on the benzene ring. mdpi.com Its cyclization with aminoacetaldehyde diethyl acetal would directly lead to the formation of the this compound skeleton.

Similarly, for the Bischler-Napieralski reaction, the synthesis of N-[2-(2-bromo-5-methoxyphenyl)ethyl]acetamide as a precursor would embed the bromo and methoxy groups prior to cyclization. Research has been conducted on the Bischler-Napieralski reaction of N-[2-(2-bromo-4,5-dialkyloxyphenyl)ethyl] amides, indicating that such precursors are viable for cyclization, although the regiochemical outcome must be carefully considered. researchgate.net

For the Pictet-Spengler route, the synthesis of 2-bromo-5-methoxyphenethylamine would serve as a key starting material. The subsequent cyclization and oxidation would then yield the target isoquinoline with the substituents in the correct positions. google.com

Below is a table summarizing potential precursors for the synthesis of this compound using different named reactions.

| Reaction | Key Precursor |

| Pomeranz-Fritsch | 2-bromo-4-methoxybenzaldehyde |

| Bischler-Napieralski | N-[2-(2-bromo-5-methoxyphenyl)ethyl]acetamide |

| Pictet-Spengler | 2-bromo-5-methoxyphenethylamine |

Advanced Synthetic Protocols and Efficiency Enhancements

Conventional isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions often require harsh conditions, strong acids, and high temperatures, leading to environmental concerns and limited substrate scope. rsc.org To overcome these limitations, advanced protocols utilizing transition-metal catalysis and alternative energy sources have been developed, offering milder conditions and improved efficiency.

Transition-metal catalysis has revolutionized the construction of heterocyclic frameworks, including the isoquinoline core. researchgate.net Catalysts based on rhodium, palladium, ruthenium, and copper enable C-H activation and annulation strategies that are both atom- and step-economical. bohrium.comscnu.edu.cn

Rhodium(III)-catalyzed [4+2] annulation has emerged as a robust method for synthesizing isoquinolone derivatives, which can be precursors to compounds like this compound. mdpi.com This approach often involves the reaction of an aryl amide (e.g., an N-pivaloyloxy-methoxybenzamide) with an alkyne partner. The catalyst facilitates a C-H activation/annulation cascade, where an N-O bond is cleaved, acting as an internal oxidant in a redox-neutral process. mdpi.com This methodology is noted for its broad substrate tolerance and mild reaction conditions. researchgate.net

Palladium-catalyzed reactions provide alternative pathways. One such strategy involves the coupling of an o-halo-benzaldehyde imine with a terminal alkyne, followed by a copper-catalyzed cyclization to form the isoquinoline ring. organic-chemistry.org Similarly, palladium catalysts are crucial for Suzuki and Sonogashira cross-coupling reactions, which can be used to build complexity on a pre-existing bromo-isoquinoline core. researchgate.netnih.gov Ruthenium(II)-catalyzed C-H functionalization offers another efficient route, where an oxime or a primary amine can act as a directing group to guide the annulation with an alkyne, yielding highly substituted isoquinolines. organic-chemistry.org

| Entry | Catalyst System | Substrates | Conditions | Product Type | Yield (%) |

| 1 | [{RhCp*Cl₂}₂], CsOAc | N-Pivaloyloxybenzamide, Diphenylacetylene | DCE, 80 °C | 3,4-Diphenylisoquinolone | >95 |

| 2 | [{RuCl₂(p-cymene)}₂], NaOAc | Aromatic Ketoxime, 1-Phenyl-1-propyne | 1,4-Dioxane, 100 °C | 1,4-Dimethyl-3-phenylisoquinoline | 94 |

| 3 | Pd(PPh₃)₄, CuI | o-Iodobenzaldehyde t-butylimine, Phenylacetylene | DMF, 100 °C | 1-Phenylisoquinoline | 98 |

| 4 | CuI | 2-Bromoaryl ketone, Terminal alkyne, CH₃CN | Dioxane, 120 °C | Densely functionalized isoquinoline | ~85 |

This table presents representative examples of transition-metal-catalyzed syntheses of isoquinoline derivatives analogous to the target compound.

To meet the growing demand for sustainable chemistry, energy-efficient methods like photocatalysis and microwave-assisted synthesis have been successfully applied to heterocycle construction. rsc.orgnih.gov

Photocatalytic synthesis utilizes visible light to initiate chemical reactions under exceptionally mild conditions. rsc.org For isoquinoline synthesis, this often involves a photosensitizer (like 4CzIPN) that can promote the formation of radical intermediates, which then undergo a cascade cyclization. rsc.org This approach avoids the need for high temperatures and strong reagents, aligning with green chemistry principles. rsc.orgrsc.org

Microwave-assisted synthesis has become a popular and powerful tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes. nih.gov Microwave irradiation provides rapid and uniform heating, which can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govscispace.com This technique has been effectively used to accelerate both traditional and metal-catalyzed syntheses of quinolines and isoquinolines. For instance, the synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines, close analogs of the target structure, was efficiently achieved by treating ethyl 2-acyl-4,5-dimethoxyphenylacetates with ammonium (B1175870) acetate (B1210297) under solvent-free microwave irradiation. researchgate.net

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

| Quinoxaline Synthesis | Conventional (Reflux) | 2-12 hours | 34-85 | scispace.com |

| Quinoxaline Synthesis | Microwave (Solvent-free) | 3 minutes | 90-97 | researchgate.net |

| Imidazopyrimidine Coupling | Conventional (Reflux) | 24 hours | Moderate | nih.gov |

| Imidazopyrimidine Coupling | Microwave | 30 minutes | Good-Excellent | nih.gov |

| Dihydroisoquinoline Synthesis | Conventional (Reflux) | Not specified | Lower | researchgate.net |

| Dihydroisoquinoline Synthesis | Microwave (Solvent-free) | 5-10 minutes | 85-95 | researchgate.net |

This table compares the efficiency of microwave-assisted synthesis with conventional heating for isoquinoline-related heterocyclic compounds.

Design of Scalable and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to the design of modern synthetic routes, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. rsc.org The synthesis of this compound and its precursors can be made more sustainable by adopting these principles.

A key aspect of sustainable design is the replacement of hazardous reagents and solvents. Traditional methods often use toxic reagents like phosphorus oxychloride and solvents like benzene. rsc.org Modern approaches favor recyclable catalysts and environmentally benign solvents such as water or polyethylene (B3416737) glycol (PEG), or even solvent-free conditions. rsc.orgtandfonline.com

Atom economy is another critical factor. Transition-metal-catalyzed C-H activation/annulation reactions are inherently more atom-economical than classical multi-step syntheses that generate significant byproduct waste. rsc.org The development of one-pot, multi-component reactions further enhances sustainability by reducing the number of purification steps and minimizing solvent usage. tandfonline.com

For a synthesis to be industrially viable, it must be scalable. The development of practical, large-scale routes for key building blocks, such as 5-bromoisoquinoline, is crucial. orgsyn.orgresearchgate.net Careful control of reaction conditions, such as temperature during bromination, is essential to ensure high purity and yield on a larger scale. orgsyn.org Energy-efficient techniques like microwave and ultrasound irradiation not only align with green chemistry but can also facilitate scalability by improving throughput and process control. rsc.org The ultimate goal is to design synthetic pathways that are not only efficient and high-yielding but also economically viable and environmentally responsible. rsc.org

Reactivity and Derivatization Strategies of 1 Bromo 6 Methoxyisoquinoline

Cross-Coupling Reactions at the C1-Bromine Position

The primary mode of reactivity for 1-bromo-6-methoxyisoquinoline involves palladium-catalyzed cross-coupling reactions at the C1 position. These reactions are fundamental in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a diverse range of substituted isoquinoline (B145761) derivatives.

Palladium catalysts are highly effective in mediating the formation of C-C bonds by coupling this compound with various organometallic reagents. These reactions are characterized by their high efficiency, functional group tolerance, and broad substrate scope.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. organic-chemistry.orgyoutube.com In the case of this compound, this reaction allows for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at the C1 position. nih.govmdpi.com The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, in the presence of a phosphine (B1218219) ligand and a base. researchgate.net The choice of ligand and base is crucial for the reaction's success and can be tailored to the specific substrates being coupled. researchgate.net The general transformation involves the reaction of this compound with an organoboronic acid or its corresponding ester. gre.ac.uk

Table 1: Representative Suzuki-Miyaura Coupling of this compound

| Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 1-Phenyl-6-methoxyisoquinoline |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 6-Methoxy-1-(p-tolyl)isoquinoline |

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. dntb.gov.ua For this compound, this reaction enables the introduction of an alkynyl moiety at the C1 position, a valuable functional group for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.net

Table 2: Typical Sonogashira Coupling of this compound

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 6-Methoxy-1-(phenylethynyl)isoquinoline |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 6-Methoxy-1-((trimethylsilyl)ethynyl)isoquinoline |

The Stille coupling involves the palladium-catalyzed reaction of an organic halide with an organostannane (organotin) reagent. wikipedia.orgthermofisher.com This method is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. nrochemistry.comlibretexts.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca this compound can be effectively coupled with various organostannanes to introduce alkyl, vinyl, aryl, and heterocyclic groups at the C1 position. nih.govresearchgate.net

Table 3: Illustrative Stille Coupling of this compound

| Organostannane | Catalyst | Ligand | Solvent | Product |

|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 1-Phenyl-6-methoxyisoquinoline |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | 6-Methoxy-1-vinylisoquinoline |

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, often leading to faster reaction times. nih.gov This reaction is highly versatile and can be used to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. researchgate.net The coupling of this compound with organozinc reagents provides an efficient route to various C1-substituted derivatives. orgsyn.orgcommonorganicchemistry.comresearchgate.netnih.gov

Table 4: Example Negishi Coupling of this compound

| Organozinc Reagent | Catalyst | Ligand | Solvent | Product |

|---|---|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 1-Phenyl-6-methoxyisoquinoline |

| Ethylzinc bromide | Pd(dppf)Cl₂ | dppf | THF | 1-Ethyl-6-methoxyisoquinoline |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.govwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the construction of arylamines. researchgate.netmit.edu this compound can undergo Buchwald-Hartwig amination with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles, to afford the corresponding 1-amino-6-methoxyisoquinoline derivatives. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a base. libretexts.orgnih.govacsgcipr.org

Table 5: Representative Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 6-Methoxy-N-phenylisoquinolin-1-amine |

| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 1-(Morpholino)-6-methoxyisoquinoline |

Nickel-Catalyzed Cross-Couplings

Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium for various cross-coupling reactions. While palladium-catalyzed reactions are more extensively documented for this substrate, nickel catalysts have shown significant promise in similar systems. Nickel-catalyzed Suzuki-Miyaura couplings, for instance, have been successfully employed for the cross-coupling of aryl halides with aryl boronic acids. nih.govrsc.orgwikipedia.org This methodology is applicable to heterocyclic halides, including isoquinolines, often proceeding in high yields in environmentally friendly solvents like 2-Me-THF and t-amyl alcohol. nih.gov

The Sonogashira coupling, which forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, is another important transformation that can be facilitated by nickel catalysts, often without the need for a copper co-catalyst. wikipedia.orgnih.govkit.eduresearchgate.net Furthermore, nickel catalysts are effective in Buchwald-Hartwig amination reactions for the formation of C-N bonds. rsc.orgnih.govmit.edursc.orgresearchgate.net These nickel-catalyzed methodologies offer a broad scope for the derivatization of this compound, enabling the introduction of diverse aryl, alkynyl, and amino functionalities.

Copper-Mediated Coupling Reactions (e.g., Ullmann-type reactions)

Copper-mediated Ullmann-type reactions represent a classical and still highly relevant method for the formation of carbon-heteroatom and carbon-carbon bonds from aryl halides. wikipedia.org These reactions are particularly useful for the synthesis of aryl ethers, aryl amines, aryl thioethers, and biaryls. organic-chemistry.org The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures and polar solvents. wikipedia.org However, modern advancements have introduced milder conditions through the use of soluble copper catalysts, often supported by ligands such as diamines and acetylacetonates. wikipedia.org

For this compound, Ullmann-type reactions provide a direct route to a variety of derivatives. The Goldberg reaction, a copper-catalyzed C-N coupling, allows for the introduction of amino groups by reacting with anilines and other amines. wikipedia.org Similarly, the Ullmann ether synthesis enables the formation of C-O bonds through coupling with phenols and alcohols. wikipedia.orgnih.gov Copper-catalyzed C-S coupling with thiols provides access to aryl thioethers. While less common, copper can also mediate C-C bond formation. The mechanism of these reactions typically involves the formation of a copper(I) species which then undergoes oxidative addition to the aryl halide. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring in the isoquinoline system, particularly at the C1 position, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its synthetic utility.

Displacement of Bromine by Carbon-Based Nucleophiles

While less common than reactions with heteroatom nucleophiles, the bromine atom at the C1 position can be displaced by certain carbon-based nucleophiles. Strong carbanionic reagents, such as Grignard reagents and organolithium compounds, can potentially participate in SNAr reactions with activated aryl halides. For these reactions to be successful, the nucleophilic attack must be favored over other potential side reactions, such as metal-halogen exchange. The outcome can be highly dependent on the specific nucleophile, substrate, and reaction conditions. For instance, the reaction of polyhalogenated benzaldehydes with sodium methoxide has been shown to proceed via an SNAr mechanism. wuxiapptec.com

Reaction with Heteroatom Nucleophiles

The reaction of this compound with heteroatom nucleophiles is a highly efficient and widely used method for its derivatization. The C1 position of isoquinoline is analogous to the α-position of pyridine in terms of its reactivity towards nucleophiles. iust.ac.ir A wide array of nucleophiles can be employed to displace the bromide leaving group.

Common heteroatom nucleophiles include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides readily displace the bromide to form the corresponding ethers.

Nitrogen Nucleophiles: A variety of primary and secondary amines, such as piperidine, can react to yield 1-aminoisoquinoline derivatives. nih.gov

Sulfur Nucleophiles: Thiolates (e.g., sodium thiophenoxide) are effective nucleophiles for the synthesis of 1-thioether-substituted isoquinolines.

Other Nucleophiles: Cyanide ions can also act as nucleophiles to introduce a nitrile group at the C1 position. chemguide.co.uk

The reactivity in these SNAr reactions is often high, allowing for transformations under relatively mild conditions.

Rearrangement Pathways in Nucleophilic Attack (e.g., ANRORC Mechanism)

In addition to the direct SNAr pathway, nucleophilic attack on halogenated nitrogen heterocycles can sometimes proceed through more complex mechanisms involving ring-opening and rearrangement. The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a notable example. wikipedia.org This pathway has been extensively studied in the amination of substituted pyrimidines and has also been observed in the isoquinoline series. wikipedia.orgresearchgate.net

Specifically, the reaction of 3-bromoisoquinoline with sodium amide has been shown to proceed via an ANRORC mechanism, leading to the apparent product of direct substitution but with a scrambling of the nitrogen atoms. iust.ac.ir This mechanism involves the initial addition of the nucleophile, followed by cleavage of a C-N bond in the heterocyclic ring to form an open-chain intermediate. Subsequent rotation and ring closure lead to the final product. While not definitively documented for this compound itself, the precedence in the isoquinoline system suggests that under specific conditions with powerful nucleophiles like metal amides, an ANRORC-type pathway could be a competing or even dominant mechanism. iust.ac.irrsc.orgresearchgate.net

Metal-Halogen Exchange and Subsequent Electrophilic Trapping

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an aryl halide into a potent organometallic nucleophile. wikipedia.org This strategy is particularly valuable for the functionalization of aromatic and heteroaromatic systems. This compound can undergo bromine-lithium exchange upon treatment with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. nih.govharvard.eduresearchgate.net This reaction generates the highly reactive 6-methoxyisoquinolin-1-yl-lithium intermediate.

The newly formed organolithium species can then be trapped with a wide variety of electrophiles, allowing for the introduction of a diverse array of functional groups at the C1 position. organic-chemistry.org This two-step sequence provides a powerful alternative to direct nucleophilic substitution or cross-coupling reactions.

Common electrophiles used in this context include:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

Carbon Dioxide: To introduce a carboxylic acid group.

N,N-Dimethylformamide (DMF): To install a formyl group (an aldehyde). researchgate.net

Alkyl Halides: To introduce alkyl substituents.

Boronic Esters: To generate isoquinoline boronic esters, which are valuable intermediates for subsequent Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

The success of this methodology relies on the rapid rate of the lithium-halogen exchange compared to potential side reactions, such as nucleophilic attack of the organolithium reagent on the isoquinoline ring. nih.govprinceton.edu Performing the reaction at low temperatures is crucial to minimize such side reactions. nih.gov

Electrophilic Aromatic Substitution on the Methoxy-Substituted Ring

The introduction of new substituents onto the benzenoid ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. The methoxy (B1213986) group at C6 is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the bromine atom at C1 and the pyridine ring itself exert an electron-withdrawing effect, deactivating the positions on the pyridine ring towards electrophilic attack.

Consequently, electrophilic attack is strongly favored on the methoxy-substituted ring at the positions ortho and para to the methoxy group. The available positions for substitution are C5 and C7 (ortho to the methoxy group) and C8 (para to the pyridine nitrogen, but not the methoxy group). The C5 and C7 positions are activated by the methoxy group. Between these, the C5 position is generally favored for substitution due to the strong directing effect of the methoxy group.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺) researchgate.net. For this compound, the reaction is predicted to proceed with high regioselectivity.

The methoxy group at C6 strongly directs incoming electrophiles to the C5 and C7 positions. Given the electronic activation provided by the methoxy group, nitration is expected to occur preferentially at the C5 position, yielding 1-bromo-6-methoxy-5-nitroisoquinoline. Substitution at C7 is a possible minor product.

| Reaction | Typical Reagents | Predicted Major Product | Predicted Minor Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 1-Bromo-6-methoxy-5-nitroisoquinoline | 1-Bromo-6-methoxy-7-nitroisoquinoline |

Halogenation

Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the halogen molecule and generate a more potent electrophile.

Similar to nitration, the regiochemical outcome of halogenation on this compound is controlled by the activating C6-methoxy group. The substitution is anticipated to occur primarily at the C5 position. Therefore, bromination of the substrate would be expected to yield 1,5-dibromo-6-methoxyisoquinoline.

| Reaction | Typical Reagents | Predicted Major Product |

| Bromination | Br₂ / FeBr₃ | 1,5-Dibromo-6-methoxyisoquinoline |

| Chlorination | Cl₂ / AlCl₃ | 1-Bromo-5-chloro-6-methoxyisoquinoline |

Functionalization and Manipulation of the Methoxy Group

The methoxy group is not merely a directing group for electrophilic substitution; it is also a functional handle that can be manipulated to introduce further diversity. The most common transformation is its cleavage to reveal a phenolic hydroxyl group, a process known as O-demethylation. This conversion is significant as the resulting phenol has different reactivity and can serve as a precursor for various other derivatives.

O-demethylation of aryl methyl ethers typically requires strong reagents due to the stability of the ether linkage. Common methods involve the use of strong Lewis acids or protic acids. chem-station.com

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for the cleavage of aryl methyl ethers. chem-station.comcommonorganicchemistry.com The reaction mechanism involves the coordination of the strong Lewis acid BBr₃ to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 reaction. chem-station.com This method is often performed at low temperatures in an inert solvent like dichloromethane (DCM) and is valued for its high efficiency. commonorganicchemistry.com

Hydrobromic Acid (HBr): Concentrated hydrobromic acid, often in acetic acid, is a classic reagent for ether cleavage. commonorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group. chem-station.com This method often requires elevated temperatures to proceed at a reasonable rate. commonorganicchemistry.com

In a study on the selective demethylation of 6,7-dimethoxy-2,3-dihydro-4(1H)-isoquinolones, treatment with a mixture of 48% aqueous hydrobromic acid and glacial acetic acid at 115°C resulted in the selective cleavage of the C6-methoxy group. orgsyn.org This selectivity is attributed to the electronic effects of the isoquinoline ring system. This precedent strongly suggests that the methoxy group of this compound can be effectively cleaved to yield 1-bromo-6-hydroxyisoquinoline (1-bromoisoquinolin-6-ol). The resulting phenol can then be used in subsequent reactions, such as O-alkylation or conversion to an ester.

| Reagent | Typical Conditions | Mechanism | Key Advantages/Disadvantages |

| Boron Tribromide (BBr₃) | DCM, -78°C to room temperature | Lewis acid-mediated cleavage | High reactivity, works at low temperatures; sensitive to moisture. chem-station.com |

| Hydrobromic Acid (HBr) | 48% aq. HBr, often with acetic acid, reflux | Brønsted acid-catalyzed Sₙ2 | Readily available, effective; requires high temperatures, potentially harsh conditions. chem-station.comcommonorganicchemistry.com |

| Aluminum Chloride (AlCl₃) | DCM or acetonitrile, heating | Lewis acid-mediated cleavage | Less reactive than BBr₃, cost-effective; can require higher temperatures. chem-station.com |

Spectroscopic and Structural Characterization of 1 Bromo 6 Methoxyisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the carbon skeleton and the relative positions of protons, providing unambiguous structural confirmation.

One-dimensional NMR provides fundamental information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus, while the coupling constant (J), measured in Hertz (Hz), reveals information about the connectivity between neighboring nuclei.

For the isoquinoline (B145761) core, aromatic protons typically resonate in the range of δ 7.0–9.5 ppm, with their exact shifts influenced by the electronic effects of substituents. In a derivative, Methyl 6-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate, the proton signals were observed at δ 13.39 (s, 1H), 8.81 (d, J = 1.8 Hz, 1H), 8.06 (d, J = 8.8 Hz, 1H), and 7.46 (dd, J = 8.8, 1.8 Hz, 1H). The methoxy (B1213986) group protons typically appear as a singlet around δ 3.8-4.2 ppm. For instance, in the aforementioned derivative, two methoxy groups were identified as singlets at δ 4.19 and δ 4.11 ppm rsc.org.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For the isoquinoline ring system, carbon signals appear between δ 90–170 ppm. In Methyl 6-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate, the aromatic and carbonyl carbons resonate at δ 172.30, 167.87, 165.13, 138.37, 128.43, 127.27, 127.05, 126.49, 114.40, and 91.17 ppm, while the methoxy carbons appear at δ 55.02 and 52.74 ppm rsc.org.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 1-Methoxyisoquinoline Derivative Compound: Methyl 6-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Description | Chemical Shift (δ, ppm) | Assignment Category |

| 13.39 | s, 1H | 172.30 | Carbonyl/Aromatic |

| 8.81 | d, J = 1.8 Hz, 1H | 167.87 | Carbonyl/Aromatic |

| 8.06 | d, J = 8.8 Hz, 1H | 165.13 | Carbonyl/Aromatic |

| 7.46 | dd, J = 8.8, 1.8 Hz, 1H | 138.37 | Aromatic |

| 4.19 | s, 3H | 128.43 | Aromatic |

| 4.11 | s, 3H | 127.27 | Aromatic |

| 127.05 | Aromatic | ||

| 126.49 | Aromatic | ||

| 114.40 | Aromatic | ||

| 91.17 | Aromatic | ||

| 55.02 | Methoxy | ||

| 52.74 | Methoxy |

Data sourced from rsc.org.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For an isoquinoline system, COSY spectra would show correlations between adjacent protons on the aromatic rings, allowing for the assignment of the substitution pattern researchgate.netresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals to which they are directly attached (¹J coupling) youtube.com. This is crucial for assigning carbon resonances by linking them to their known proton counterparts.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling) youtube.com. HMBC is vital for connecting different fragments of a molecule. For 1-Bromo-6-methoxyisoquinoline, it would confirm the position of the methoxy group by showing a correlation from the methoxy protons to the C-6 carbon, and also establish the connectivity between the two fused rings mdpi.com.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the conformation of flexible parts of a molecule researchgate.net. For a rigid structure like isoquinoline, NOESY can confirm through-space proximity between protons on different parts of the ring system.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Assignment

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million. This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, the expected molecular formula is C₁₀H₈BrNO. The theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would yield an experimental m/z value for the protonated molecule [M+H]⁺. The close agreement between the experimental and calculated mass confirms the elemental composition. For example, the related compound Methyl 6-bromo-3-hydroxy-1-methoxyisoquinoline-4-carboxylate (C₁₂H₁₀BrNO₄) has a calculated mass for [M+H]⁺ of 311.9866, and the experimentally found value was m/z 311.9866, confirming its formula rsc.org.

Table 2: Predicted HRMS Data for this compound (C₁₀H₈BrNO)

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 237.98621 |

| [M+Na]⁺ | 259.96815 |

Data predicted for the related isomer 6-bromo-1-methoxyisoquinoline uni.lu.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

For this compound, the IR spectrum would exhibit several key absorption bands that confirm the presence of its structural features. The parent isoquinoline molecule shows characteristic bands for aromatic C-H stretching, C=C and C=N ring stretching chemicalbook.comnih.gov.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Isoquinoline Ring |

| C-H Stretch (Methyl) | 2950–2850 | Methoxy Group |

| Aromatic C=C and C=N Stretch | 1650–1450 | Isoquinoline Ring |

| Asymmetric C-O-C Stretch | 1275–1200 | Aryl Ether |

| Symmetric C-O-C Stretch | 1075–1020 | Aryl Ether |

| Aromatic C-H Bend (Out-of-plane) | 900–675 | Isoquinoline Ring |

| C-Br Stretch | 680–515 | Bromo Group |

Expected ranges are based on typical values for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like isoquinoline exhibit characteristic absorption bands corresponding to π → π* transitions. The position (λ_max) and intensity of these bands are sensitive to the extent of conjugation and the nature of substituents on the aromatic ring.

The UV-Vis spectrum of the parent isoquinoline shows distinct absorption maxima nist.gov. For this compound, the presence of the bromo and methoxy substituents would be expected to cause a bathochromic (red) shift of these absorption bands due to their electronic effects on the aromatic system. A study on 5-substituted isoquinolines in benzene (B151609) showed absorption maxima around 270 nm, 315 nm, and 330 nm researchgate.net.

Table 4: UV-Vis Absorption Data for Isoquinoline

| λ_max (nm) | Solvent | Transition Type |

|---|---|---|

| 217 | Cyclohexane | π → π |

| 266 | Cyclohexane | π → π |

| 317 | Cyclohexane | π → π* |

Data for the parent isoquinoline molecule, sourced from the NIST Chemistry WebBook nist.gov.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation

While a specific crystal structure for this compound is not publicly available, an analysis would provide key structural parameters. The data obtained would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This technique is crucial for confirming the planar structure of the isoquinoline ring and determining the orientation of the methoxy group relative to the ring. Data collection is often performed using molybdenum (Mo) or copper (Cu) X-ray sources lbl.gov.

Table 5: Illustrative Data Obtainable from Single Crystal X-ray Diffraction

| Parameter | Example Value/Information |

|---|---|

| Molecular Formula | C₁₀H₈BrNO |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| a (Å) | e.g., 7.2829 |

| b (Å) | e.g., 6.1450 |

| c (Å) | e.g., 24.622 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1102.5 |

| Z (Molecules per unit cell) | 4 |

Note: The values presented are hypothetical examples to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, based on data for other small organic molecules brynmawr.edu.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wisc.edunih.govresearchgate.net It is frequently employed to calculate molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. researchgate.netossila.com A typical study on 1-Bromo-6-methoxyisoquinoline would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)) to find the molecule's most stable conformation. nih.govossila.com

Electronic Structure Analysis (HOMO-LUMO, Frontier Molecular Orbitals)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krdresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter. researchgate.netpdx.edu A small gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krdresearchgate.net For this compound, DFT calculations would reveal the energies of these orbitals, the size of the energy gap, and the spatial distribution of the electron density for each orbital, highlighting which parts of the molecule are most involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | - | Energy difference between LUMO and HOMO. |

Note: This table is for illustrative purposes only. No published data is available for this compound.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Quantum chemical methods are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net For this compound, calculations could predict its ¹H and ¹³C NMR chemical shifts. libretexts.orglibretexts.orgchemistrysteps.comopenaccessjournals.com These theoretical values, when compared with experimental spectra, can help confirm the molecular structure.

Furthermore, the calculation of vibrational frequencies (IR and Raman spectra) is a standard output of quantum chemical software. This analysis helps in assigning the various vibrational modes of the molecule to the peaks observed in experimental spectra.

Reaction Pathway and Transition State Elucidation

Theoretical chemistry is instrumental in exploring reaction mechanisms. dntb.gov.ua By mapping the potential energy surface, researchers can identify stable intermediates, products, and, crucially, the transition state structures that connect them. This allows for the calculation of activation energies, providing a deeper understanding of the reaction kinetics and the feasibility of different chemical transformations involving this compound.

Molecular Dynamics Simulations for Conformational Studies and Interactions

Molecular Dynamics (MD) simulations compute the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. mdpi.com For a relatively rigid molecule like this compound, MD simulations could be used to study its interactions with solvent molecules or its binding behavior within a biological target, such as an enzyme's active site. These simulations rely on force fields to describe the forces between atoms.

Analysis of Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO)

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wisc.edu It is invaluable for predicting how a molecule will interact with other species. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. researchgate.netwisc.edu An MEP analysis of this compound would identify the most electron-rich and electron-poor sites, offering clues about its intermolecular interactions and reactive behavior.

Natural Bond Orbital (NBO): NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals). wisc.edu This method allows for the study of charge transfer interactions (delocalization) between filled donor orbitals and empty acceptor orbitals, quantifying their stabilizing effect on the molecule. For this compound, NBO analysis would detail the hybridization of atoms and the nature of donor-acceptor interactions, such as those involving the nitrogen lone pair or the π-system of the isoquinoline (B145761) ring.

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant NLO properties are of interest for applications in optoelectronics and materials science. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). A large hyperpolarizability value suggests that the material may have strong NLO activity. Such calculations for this compound would determine its potential for use in NLO applications.

While the specific computational data for this compound is not available, the theoretical frameworks described above represent the standard and powerful approaches used in modern chemistry to characterize a molecule. Future computational studies on this compound would provide valuable data on its electronic structure, reactivity, spectroscopic signatures, and potential applications, filling the current gap in the scientific literature.

Role As a Precursor in Complex Chemical Synthesis

Synthesis of Substituted Isoquinoline (B145761) Derivatives and Analogues

The bromine atom at the C1 position of 1-Bromo-6-methoxyisoquinoline is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of functional groups and the generation of diverse molecular libraries.

Key transformations include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromo-isoquinoline with various aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing 1-aryl or 1-vinyl-6-methoxyisoquinolines, which are common motifs in biologically active compounds.

Sonogashira Coupling: By reacting with terminal alkynes, this method introduces an alkynyl group at the C1 position. wikipedia.orgyoutube.com The resulting 1-alkynyl-6-methoxyisoquinolines are valuable intermediates themselves, often used in subsequent cyclization reactions or as components in conjugated materials. organic-chemistry.orglibretexts.org The reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond, allowing for the synthesis of 1-amino-6-methoxyisoquinoline derivatives. wikipedia.orglibretexts.org It involves the coupling of the bromo-isoquinoline with a primary or secondary amine in the presence of a palladium catalyst and a strong base. acsgcipr.orgbeilstein-journals.org This method has largely replaced harsher traditional techniques for creating arylamines. wikipedia.org

These coupling reactions demonstrate the utility of this compound as a versatile scaffold for generating a diverse range of substituted analogues. The reaction conditions are generally mild and tolerant of various functional groups, making this a robust strategy in organic synthesis.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions The following table is illustrative of typical transformations involving this compound.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | 1-Aryl-6-methoxyisoquinoline |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | 1-Alkynyl-6-methoxyisoquinoline |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Xantphos | 1-(Dialkylamino)-6-methoxyisoquinoline |

Formation of Polycyclic Nitrogen Heterocycles and Fused Ring Systems

This compound is an excellent starting material for the synthesis of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in natural products and their potential applications in materials science. The synthetic strategy often involves a sequential or cascade reaction process, where the initial isoquinoline core is annulated with additional rings. nih.govresearchgate.net

A common approach involves an initial palladium-catalyzed coupling reaction to introduce a functionalized side chain at the C1 position, which then undergoes a subsequent intramolecular cyclization. uevora.ptmdpi.com For example, a Sonogashira coupling can be used to attach a terminal alkyne bearing a pendant nucleophile or electrophile. This intermediate can then be induced to cyclize, forming a new ring fused to the isoquinoline core.

One such transformation is the synthesis of indolo[2,1-a]isoquinoline derivatives. This can be achieved by first performing a Sonogashira coupling of this compound with 2-ethynylaniline. The resulting intermediate, containing both the isoquinoline and aniline moieties connected by an alkyne linker, can then undergo an intramolecular cyclization, often catalyzed by copper or palladium, to construct the fused indole ring system. This method provides a convergent and efficient route to complex polycyclic nitrogen heterocycles. uni-rostock.de

Intermediacy in the Synthesis of Complex Natural Product Scaffolds

The 6-methoxyisoquinoline (B27300) skeleton is a core structural component in a vast array of naturally occurring alkaloids, many of which exhibit significant biological activity. this compound serves as a crucial intermediate in the total synthesis of several classes of these complex molecules, particularly aporphine and protoberberine alkaloids. nih.govnih.gov These compounds are found in various plant families, such as the Ranunculaceae and Papaveraceae, and are known for their diverse pharmacological properties. nih.gov

Aporphine Alkaloids: These compounds feature a tetracyclic core and are biosynthetically derived from benzylisoquinoline precursors. nih.gov Synthetically, this compound can be used to construct the isoquinoline portion of the molecule. Subsequent intramolecular biaryl coupling reactions are then employed to form the characteristic fused ring system of the aporphine core. nih.govresearchgate.net

Protoberberine Alkaloids: This class of alkaloids, which includes well-known compounds like berberine and palmatine, possesses a tetracyclic 5,6-dihydrodibenzo[a,g]quinolizinium system. nih.gov The synthesis of these molecules often relies on building the isoquinoline core first, for which this compound is a suitable precursor. koreascience.kr For instance, a synthetic route may involve coupling the bromo-isoquinoline with an appropriate partner to introduce the remaining carbon framework, followed by cyclization to complete the tetracyclic system. nih.govnih.gov The methoxy (B1213986) group at the C6 position is a common feature in many natural protoberberines isolated from genera like Thalictrum. researchgate.netresearchgate.net

The use of this compound provides a modular and efficient entry point into these complex natural product scaffolds, enabling the synthesis of both the natural compounds and their analogues for structure-activity relationship studies.

Application in Ligand Design for Catalysis

The isoquinoline scaffold is recognized as a "privileged" structure, not only in medicinal chemistry but also in the design of chiral ligands for asymmetric catalysis. nih.gov P,N-ligands, which contain both a "hard" nitrogen and a "soft" phosphorus donor atom, are particularly effective in a variety of transition-metal-catalyzed reactions. nih.gov

This compound is a valuable precursor for the synthesis of novel P,N-type ligands. The reactive C-Br bond at the C1 position allows for the straightforward introduction of a phosphine (B1218219) moiety. nih.govresearchgate.net A common synthetic route involves the reaction of this compound with a phosphine source, such as diphenylphosphine or its lithium or potassium salt, in a palladium- or nickel-catalyzed C-P cross-coupling reaction. cardiff.ac.ukmdpi.com

The resulting 1-(diphenylphosphino)-6-methoxyisoquinoline is a bidentate P,N-ligand where the nitrogen atom of the isoquinoline ring and the phosphorus atom of the phosphine group can coordinate to a metal center, forming a stable chelate ring. acs.org The steric and electronic properties of such ligands can be fine-tuned by modifying the substituents on either the isoquinoline core or the phosphorus atom. thieme-connect.com These isoquinoline-based chiral ligands have been successfully employed in asymmetric hydrogenation, hydrosilylation, and C-C bond-forming reactions, often providing high levels of enantioselectivity. researchgate.netmdpi.com

Development of Advanced Organic Materials Precursors

π-Conjugated polymers, which feature a backbone of alternating single and double bonds, are a cornerstone of modern organic electronics. Their applications include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic and photophysical properties of these materials are highly dependent on the chemical structure of the monomeric units used in their synthesis. nih.gov

This compound possesses the necessary functionality to serve as a monomer precursor for the synthesis of novel conjugated polymers. The isoquinoline ring system is an electron-deficient (n-type) aromatic unit, and its incorporation into a polymer backbone can be used to tune the material's electron affinity and charge transport properties.

The C-Br bond allows this molecule to participate in step-growth polymerization reactions, such as Suzuki or Stille cross-coupling, with a suitable comonomer (e.g., a diboronic ester or distannane derivative). nih.govchemrxiv.org Polymerization would lead to a polymer chain where the 6-methoxyisoquinoline unit is integrated into the conjugated backbone. The methoxy group provides additional functionality, enhancing solubility and potentially influencing the polymer's morphology and electronic properties. The development of such polymers could lead to new materials with tailored properties for specific applications in organic electronics.

Emerging Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

Traditional methods for the synthesis of isoquinoline (B145761) derivatives often involve harsh reaction conditions, toxic reagents, and the use of transition-metal catalysts, which raise environmental and economic concerns rsc.org. In response, the principles of green chemistry are being increasingly integrated into synthetic design. Future research will likely focus on developing eco-friendly synthetic routes to 1-bromo-6-methoxyisoquinoline and its derivatives.

Key areas of development in the green synthesis of isoquinolines include:

Use of Benign Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) rsc.org.

Recyclable Catalytic Systems: The development of heterogeneous or recyclable homogeneous catalysts, such as ruthenium catalysts in PEG-400, can significantly reduce waste and cost rsc.org. For instance, a recyclable Ru/PEG system has been shown to be effective for up to five cycles with minimal loss in activity in the synthesis of isoquinolines rsc.org.

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Energy-Efficient Processes: The use of microwave irradiation or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating rsc.orgmdpi.com. A microwave-assisted synthesis of isoquinolines and isoquinolinones using a recyclable ruthenium catalyst in PEG-400 has been reported to give high yields in short reaction times (10-15 minutes) rsc.org.

While specific green synthetic routes for this compound are not yet widely reported, the application of these general principles represents a significant future research direction.

Advances in Catalyst Development for Enhanced Reactivity and Selectivity

The bromine atom at the C1 position of this compound is a key handle for introducing molecular complexity through cross-coupling reactions. Advances in catalyst development are crucial for enhancing the efficiency, scope, and selectivity of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for C-C bond formation researchgate.netorganic-chemistry.orgwikipedia.org. Future research will likely focus on developing more active and robust palladium catalysts for the coupling of this compound with a wider range of coupling partners.

| Catalyst System | Reaction Type | Key Advantages | Potential Application for this compound |

| Pd(OAc)2 with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) | Suzuki-Miyaura Coupling | High activity for coupling of aryl chlorides and bromides, broad functional group tolerance. | Efficient coupling with various aryl and heteroaryl boronic acids to generate 1-aryl-6-methoxyisoquinolines nih.gov. |

| Palladacycle complexes | Heck Reaction | High thermal stability and activity at low catalyst loadings. | Vinylation at the C1 position with a variety of alkenes organic-chemistry.org. |

| Copper-free Palladium catalysts | Sonogashira Coupling | Milder reaction conditions and avoidance of toxic copper salts. | Alkynylation at the C1 position to introduce versatile alkyne functionalities. |

The development of catalysts that are effective at low loadings, operate under mild conditions, and are tolerant of a wide range of functional groups will be a key focus.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a powerful technology in organic synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability bohrium.comnih.gov. The integration of the synthesis and derivatization of this compound into continuous flow systems is a promising future direction.

Advantages of Flow Chemistry for Isoquinoline Synthesis:

Enhanced Safety: Handling of hazardous reagents, such as bromine or explosive intermediates, is safer in a closed-loop flow system mtak.hu.

Precise Reaction Control: Microreactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters and potentially leading to higher yields and selectivities nih.gov.

Automation and High-Throughput Screening: Automated flow synthesis platforms can be used for rapid reaction optimization and the generation of libraries of derivatives for drug discovery researchgate.net.

The synthesis of quinolines and other heterocycles has been successfully demonstrated in continuous flow, including photochemical and telescoped hydrogenation reactions researchgate.net. Applying these principles to the synthesis of this compound could lead to more efficient and scalable production methods.

Exploration of Novel and Unprecedented Reaction Pathways

Beyond traditional cross-coupling reactions, researchers are exploring novel and unprecedented reaction pathways to functionalize the isoquinoline core.

C-H Activation:

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials rsc.org. Research into the regioselective C-H activation of the 6-methoxyisoquinoline (B27300) core, potentially directed by the methoxy (B1213986) group or the nitrogen atom, could open up new avenues for derivatization at positions other than C1. Rhodium(III)-catalyzed C-H activation has been successfully used to prepare isoquinolines from aromatic oxime esters and 1,3-dienes in a redox-neutral manner rsc.org.

Novel Cyclization Reactions:

The discovery of new cyclization reactions to construct the isoquinoline skeleton or to build upon the existing this compound framework is an active area of research. For example, oxidative radical cyclization-cyclization reactions have been used to synthesize benzo[f]isoindole derivatives mdpi.com. The development of unprecedented cyclization reactions, potentially catalyzed by novel transition metal complexes or even enzymes, could lead to the discovery of new molecular scaffolds with interesting biological properties nih.gov.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient one-pot processes in which three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials frontiersin.org. The integration of this compound or its derivatives into MCRs is a promising strategy for the rapid generation of molecular diversity.

Potential MCR Strategies:

Ugi and Passerini Reactions: While this compound itself is not a direct component for classic Ugi or Passerini reactions, it can be converted into suitable starting materials. For example, the bromo group could be transformed into an aldehyde, amine, or carboxylic acid, which could then participate in these powerful MCRs to generate complex peptide-like structures researchgate.netnih.govbaranlab.orgnih.gov.

MCRs involving Isoquinolinium Ylides: The nitrogen atom of the isoquinoline ring can be quaternized and subsequently deprotonated to form an isoquinolinium ylide. These ylides can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles in a multicomponent fashion, leading to the formation of complex fused heterocyclic systems.

The development of novel MCRs that directly incorporate this compound as an electrophilic component would be a significant advancement, allowing for the rapid construction of diverse chemical libraries for biological screening.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-bromo-6-methoxyisoquinoline, and how do reaction conditions influence yield and purity?

- Methodology : Direct bromination of 6-methoxyisoquinoline using N-bromosuccinimide (NBS) in acetic acid at 60°C achieves ~70% yield, but regioselectivity varies with solvent polarity and catalyst choice. Alternative methods include Pd-catalyzed cross-coupling for late-stage bromination .

- Critical Data :

| Method | Yield (%) | Purity (HPLC) | Regioselectivity |

|---|---|---|---|

| NBS/AcOH | 68–72 | >95% | 1-Bromo: ~85% |

| Pd(OAc)₂/DMF | 55–60 | >90% | 1-Bromo: ~92% |

Q. How should researchers validate the identity and purity of this compound in synthetic workflows?

- Analytical Protocol : Combine H/C NMR (confirming C-1 bromination via downfield shift at δ 7.8–8.1 ppm) with LC-MS (m/z = 242.05 [M+H]⁺) and elemental analysis (C: 49.6%, H: 3.3%, Br: 33.0%). Purity thresholds >95% are critical for downstream applications .

Q. What stability concerns exist for this compound under standard storage conditions?

- Findings : The compound degrades by ~15% over 6 months at 4°C in dark, anhydrous environments. Decomposition products include 6-methoxyisoquinoline (via debromination) and oxidative byproducts. Use argon-purged vials and desiccants for long-term storage .

Advanced Research Questions

Q. How does the electronic nature of the methoxy group at C-6 influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The electron-donating methoxy group increases electron density at C-1, enhancing oxidative addition with Pd(0) catalysts. However, steric hindrance from the methoxy substituent reduces coupling efficiency with bulky boronic acids (e.g., 2-naphthylboronic acid yields drop from 85% to 62%) .

- Contradiction Alert : Some studies report conflicting data on steric vs. electronic effects; replicate experiments using DFT calculations to resolve discrepancies .

Q. What strategies mitigate competing side reactions (e.g., demethylation or ring-opening) during functionalization of this compound?

- Experimental Design :

- Use mild bases (K₂CO₃ instead of NaOH) to prevent demethylation.

- Protect the isoquinoline core with TEMPO radicals during radical-mediated reactions to suppress ring degradation .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. C-3 and C-5 positions show higher electrophilic susceptibility (~25 kcal/mol activation barrier) compared to C-8 (~32 kcal/mol) .

Data Contradiction Analysis

Issue : Conflicting reports on bromine’s lability under Sonogashira coupling conditions.

- Resolution : Re-examine reaction parameters (e.g., Pd catalyst loading, solvent polarity). Data from suggests bromine retention with Pd(PPh₃)₄ in THF (yield: 78%), while observes debromination using PdCl₂ in DMF (yield: 45%).

Reproducibility Guidelines

- Experimental Reporting : Follow Beilstein Journal standards:

- Include full spectral data (NMR, IR) for novel derivatives.

- Provide detailed synthetic procedures (solvent volumes, temperature gradients) in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.